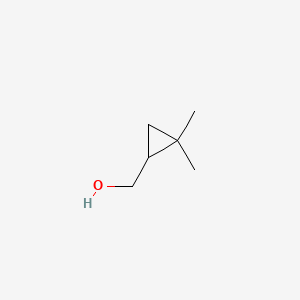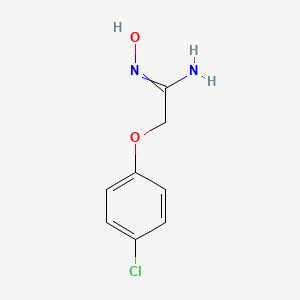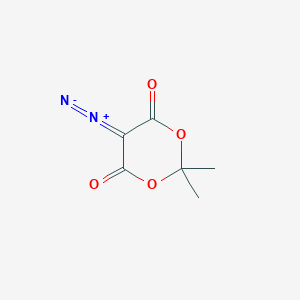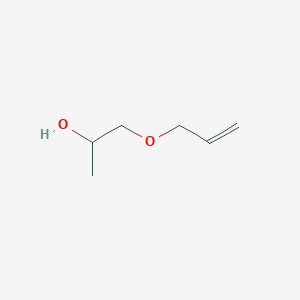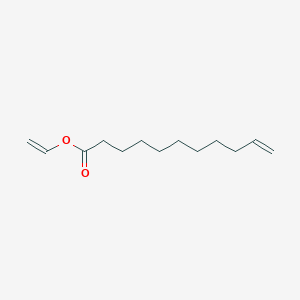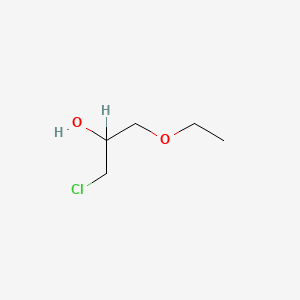
Diethyl 2-(p-tolyl)malonate
Vue d'ensemble
Description
Diethyl 2-(p-tolyl)malonate is a chemical compound with the molecular formula C14H18O4 . It has an average mass of 250.290 Da and a monoisotopic mass of 250.120514 Da . This compound is used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of Diethyl 2-(p-tolyl)malonate consists of 14 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . The exact mass is 250.12050905 g/mol .Physical And Chemical Properties Analysis
Diethyl 2-(p-tolyl)malonate has a molecular weight of 250.29 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 7 . The topological polar surface area is 52.6 Ų . The heavy atom count is 18 .Applications De Recherche Scientifique
Electrophilic Amination Reagent
- Diethyl 2-[N-(p-methoxyphenyl)imino]malonate can undergo amination reactions with alkyl Grignard reagents, resulting in N-alkylation products. These products can be converted into N-alkyl-p-anisidines and further into primary amines (Niwa, Takayama, & Shimizu, 2002).
Synthesis of β-Trifluoromethyl-N-acetyltryptophan
- Diethyl 2-[2,2,2-trifluoro-1-(indol-3-yl)ethyl]malonates have been synthesized and converted into syn-isomers of β-Trifluoromethyl-N-acetyltryptophan, showing potential in pharmaceutical research (Gong, Kato, & Kimoto, 1999).
Intermediate for Anticancer Drugs
- Diethyl 2-(2-chloronicotinoyl)malonate is a key intermediate in the synthesis of small molecule anticancer drugs. Its structure has been found in many kinase inhibitors (Xiong et al., 2018).
Bichromophoric Compound Synthesis
- Diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate has been synthesized for use in studying exciplex formation, with potential applications in polymer chemistry (Yuan et al., 1989).
Synthesis of Amino Acids
- Diethyl (R)-(1-phenylethyl)malonate, derived from diethyl malonate, has been used in the synthesis of (S,S)-2-Amino-3-phenylbutyric acid, a synthetic amino acid (Tsuchihashi, Mitamura, & Ogura, 1979).
Electro-Organic Syntheses
- Diethyl malonate has been utilized in the co-electrolysis process to yield diethyl adipate and tetraethyl ethane-1,1,2,2-tetracarboxylate, demonstrating its utility in electro-organic syntheses (Baizer & Hallcher, 1976).
Homolytic Bond Dissociation Studies
- Studies of dialkyl malonates, including diethyl malonate, have provided insights into the equilibrium acidities and homolytic bond dissociation enthalpies of acidic C-H bonds, relevant in physical organic chemistry (Zhang & Bordwell, 1994).
Mécanisme D'action
Target of Action
Diethyl 2-(p-tolyl)malonate is a chemical compound used in chemical synthesis . .
Mode of Action
As a chemical used in synthesis, it likely interacts with other compounds to form new substances .
Result of Action
As a compound used in chemical synthesis, its primary role may be to react with other substances to form new compounds .
Propriétés
IUPAC Name |
diethyl 2-(4-methylphenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-17-13(15)12(14(16)18-5-2)11-8-6-10(3)7-9-11/h6-9,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBSHZUHSDGHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341184 | |
| Record name | Diethyl 2-(p-tolyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(p-tolyl)malonate | |
CAS RN |
29148-27-4 | |
| Record name | Diethyl 2-(p-tolyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




